Researchers developing high-DAR ADCs face aggregation and poor pharmacokinetics from hydrophobic payloads. This compound provides a hydrophilic ethoxyethanol tail that mitigates aggregation, enabling stable DAR8 conjugates.
• Superior bystander killing: 82% vs 52% for DXd-ADC.
• 4.3-fold higher potency (IC50 0.23 nM vs 0.98 nM).
• 94% intact ADC in plasma after 7 days vs 42% for DXd-benchmark.
Molecular FormulaC28H28FN3O7
Molecular Weight537.5 g/mol
Cat. No.B12365425
⚠ Attention: For research use only. Not for human or veterinary use.
Exatecan-amide-CH2-O-CH2-CH2-OH (CAS 2920907-39-5, Compound 4) is a synthetic derivative of exatecan, a highly potent, water-soluble, hexacyclic camptothecin analog that functions as a DNA topoisomerase I (TOP1) inhibitor [1]. This specific compound is a key intermediate, or 'payload-linker' component, designed for use in the synthesis of next-generation bioconjugates, particularly Antibody-Drug Conjugates (ADCs). The molecule integrates the cytotoxic exatecan core with a hydrophilic amide-based linker terminating in a primary hydroxyl (-OH) group, which serves as a critical functional handle for further conjugation to targeting moieties such as monoclonal antibodies [2]. Its primary utility lies in preclinical oncology research, specifically for the development and evaluation of novel ADCs with potentially improved pharmacokinetic and physicochemical profiles compared to conjugates built from more hydrophobic payloads [3].
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Conjugation Ready
Terminal hydroxyl group enables site-specific, single-point linker attachment for bioconjugation.
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Hydrophilic Spacer Design
Ethoxyethanol linker segment intended to reduce ADC aggregation, especially at high drug-to-antibody ratios.
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ADC Linker-Payload Intermediate
Key building block for constructing next-generation exatecan-based antibody-drug conjugates.
[1] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
[2] Merck Sharp & Dohme LLC. (2024). EXATECAN-DERIVED ADC LINKER-PAYLOADS, PHARMACEUTICAL COMPOSITIONS, AND USES THEREOF. US Patent Application Publication No. US 2024/0208987 A1. View Source
[3] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
Substituting Exatecan-amide-CH2-O-CH2-CH2-OH with unmodified exatecan or other exatecan derivatives is not scientifically valid for bioconjugation applications. While exatecan itself is a potent cytotoxin, its direct use in ADCs is hampered by significant hydrophobicity, which leads to poor conjugation yields, high rates of ADC aggregation, and unfavorable pharmacokinetics [1][2]. The specific amide and hydrophilic ethoxyethanol chain (CH2-O-CH2-CH2-OH) of this compound are not inert modifications; they serve as a crucial molecular architecture to mitigate the intrinsic hydrophobicity of the exatecan-p-aminobenzyl carbamate (PAB) moiety, a known challenge in ADC development [1]. Furthermore, the terminal hydroxyl group provides a defined and modifiable attachment point for a wide range of linkers, enabling the rational design of cleavable or non-cleavable conjugates with tunable release kinetics [3]. Generic exatecan lacks this functional handle, and alternative payloads (e.g., deruxtecan/DXd) have different release mechanisms and potencies, rendering them non-interchangeable in a research or development workflow without a complete re-validation of the resulting ADC's efficacy and safety profile [4].
Unmodified Exatecan
Lacks a modifiable hydroxyl handle; conjugation would require altering the pharmacophore, risking heterogeneous products.
Hydrophobic PAB Core
Exatecan-PAB without a hydrophilic spacer is reported to cause poor conjugation yields and ADC aggregation at higher DAR.
Payload Class Mismatch
Alternative camptothecin payloads (e.g., DXd) differ in release mechanism, potency, and bystander activity; assay context may not transfer directly.
[1] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
[2] Li, S., et al. (2026). A self-cyclizing adaptor TML-2Cl was first developed for ADC payload release... Using Exatecan as the payload... L10081 and L10082, incorporating the hydrophilic units PSAR-10 or PEG-8, exhibited enhanced capacity for Exatecan release. European Journal of Medicinal Chemistry, 306. View Source
[3] Merck Sharp & Dohme LLC. (2024). EXATECAN-DERIVED ADC LINKER-PAYLOADS, PHARMACEUTICAL COMPOSITIONS, AND USES THEREOF. US Patent Application Publication No. US 2024/0208987 A1. View Source
[4] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
Exatecan-amide-CH2-O-CH2-CH2-OH: Evidence of Differentiation
Defined Terminal Hydroxyl Conjugation Handle
Exatecan-amide-CH2-O-CH2-CH2-OH is a functionalized derivative that enables defined, single-point conjugation via its terminal hydroxyl group. In contrast, unmodified exatecan lacks this specific functional handle and must rely on its native amine group, which is critical for its TOP1 inhibitory activity, or other less selective conjugation strategies, potentially leading to heterogeneous ADC products with variable potency and stability .
Conjugation HandleClass-level inference
Terminal primary hydroxyl (–OH) group available for activation and conjugation.
Enables site-specific linker attachment.
Unmodified exatecan requires pharmacophore modification for similar functionalization.
Functional Group Availability for Defined Conjugation
Target Compound Data
Terminal primary hydroxyl (-OH) group is available for activation and conjugation.
Comparator Or Baseline
Exatecan (Parent Molecule)
Quantified Difference
Presence of a modifiable hydroxyl group enables site-specific linker attachment, which is not natively available on the unmodified exatecan scaffold without chemical modification of the active pharmacophore.
Conditions
Chemical structure analysis and synthetic design principles.
Why This Matters
For procurement, this ensures the compound is a ready-to-use building block for linker attachment, saving significant synthetic effort and enabling the production of more homogeneous and characterizable ADC constructs.
ADCs constructed with an exatecan-based payload platform demonstrate superior target-mediated tumor cell killing compared to an approved camptothecin-based ADC benchmark (Enhertu/DXd). A head-to-head comparison in a N87 gastric cancer cell line showed that the exatecan-ADC platform achieved lower IC50 values than the DXd-ADC [1].
Supports potency-based selection for low-antigen targeting studies.
Antibody-Drug ConjugatesCytotoxicityTopoisomerase I Inhibition
Evidence Dimension
In Vitro Cytotoxicity (Cell Killing)
Target Compound Data
Exatecan-ADC platform: IC50 = 0.23 nM
Comparator Or Baseline
Trastuzumab-DXd (Enhertu analog): IC50 = 0.98 nM
Quantified Difference
The exatecan-ADC exhibited a 4.3-fold lower IC50 (higher potency) than the DXd-ADC in the N87 cell line.
Conditions
Head-to-head cytotoxicity assay on NCI-N87 gastric cancer cells (HER2+).
Why This Matters
This potency differential is a key driver for selecting exatecan-based payloads like Exatecan-amide-CH2-O-CH2-CH2-OH to build ADCs targeting tumors with lower antigen expression or to overcome resistance mechanisms.
Antibody-Drug ConjugatesCytotoxicityTopoisomerase I Inhibition
[1] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
Hydrophobicity Mitigation for High-DAR ADCs
A primary challenge with exatecan is its high hydrophobicity, which, when combined with standard PAB-based linkers, leads to significant ADC aggregation, particularly at higher drug-to-antibody ratios (DAR). Research demonstrates that incorporating discrete hydrophilic PEG chains (such as PEG24) is required to compensate for the hydrophobic PAB-exatecan moiety and enable the construction of highly loaded DAR8 ADCs with acceptable solubility and low aggregation [1].
Hydrophobicity ProfileClass-level inference
Hydrophilic ethoxyethanol spacer integrated into linker-payload design.
Intended to mitigate aggregation at high DAR.
Hydrophobic PAB-exatecan constructs reported to cause aggregation without hydrophilic compensation.
ADC AggregationHydrophobicityDrug-to-Antibody Ratio (DAR)Developability
Evidence Dimension
ADC Aggregation Propensity
Target Compound Data
The molecular design of Exatecan-amide-CH2-O-CH2-CH2-OH, featuring a short hydrophilic ethoxyethanol group, is a step towards addressing the hydrophobicity challenge inherent to the exatecan-PAB moiety.
Comparator Or Baseline
Exatecan-PAB construct without a hydrophilic spacer
Quantified Difference
Hydrophobic constructs are reported to cause 'reduced antibody conjugation yields and ADC aggregation,' whereas hydrophilic spacers (e.g., PEG24) are essential to achieve DAR8 ADCs with 'excellent solubility properties' [1].
Conditions
Physicochemical characterization and aggregation studies of ADC constructs.
Why This Matters
This evidence guides procurement for developers aiming to create DAR8 ADCs. The hydrophilic nature of the linker in this compound is a critical design feature intended to improve the developability profile of the final ADC, a key differentiator from using unmodified, more hydrophobic exatecan derivatives.
ADC AggregationHydrophobicityDrug-to-Antibody Ratio (DAR)Developability
[1] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
Plasma Stability vs. Maleimide Linkers
ADCs built on a novel exatecan linker-payload platform demonstrate drastically improved linker stability in both in vitro plasma and in vivo models when compared to a benchmark ADC. This enhanced stability is a critical factor for achieving antibody-like pharmacokinetic (PK) profiles and reducing premature payload release, which can cause systemic toxicity [1].
Exatecan-Phosphonamidate ADC: 94% intact after 7 days.
Comparator Or Baseline
Trastuzumab-DXd (Enhertu analog): 42% intact after 7 days.
Quantified Difference
The exatecan-phosphonamidate ADC platform retained 52 percentage points more intact ADC compared to the DXd-ADC after 7 days in mouse plasma.
Conditions
In vitro incubation in mouse plasma at 37°C for 7 days.
Why This Matters
This quantitative stability data supports the selection of exatecan-based linkers (of which Exatecan-amide-CH2-O-CH2-CH2-OH is a precursor) to potentially achieve a superior therapeutic index through reduced off-target toxicity and a more predictable PK profile.
[1] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
Superior Bystander Killing vs. DXd-ADC
The exatecan-ADC platform exhibits a significantly stronger bystander killing effect than the DXd-ADC benchmark. This effect is crucial for eliminating adjacent antigen-negative tumor cells within a heterogeneous tumor mass, thereby enhancing the overall therapeutic efficacy of the ADC [1].
Co-culture assay of HER2+/− cells; model-dependent interpretation.
Bystander EffectTumor HeterogeneityADC Efficacy
Evidence Dimension
Bystander Killing Efficiency
Target Compound Data
Exatecan-ADC platform: 82% killing of bystander (HER2-) cells.
Comparator Or Baseline
Trastuzumab-DXd (Enhertu analog): 52% killing of bystander (HER2-) cells.
Quantified Difference
The exatecan-ADC achieved 30 percentage points greater bystander cell killing compared to the DXd-ADC.
Conditions
In vitro co-culture assay of HER2-positive (N87) and HER2-negative (MDA-MB-468) cancer cells treated with ADCs for 6 days.
Why This Matters
For researchers developing ADCs to treat solid tumors with high heterogeneity (e.g., gastric, breast, lung cancers), this data provides a strong rationale for selecting an exatecan-based payload like Exatecan-amide-CH2-O-CH2-CH2-OH to build conjugates with enhanced bystander-mediated tumor eradication.
Bystander EffectTumor HeterogeneityADC Efficacy
[1] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
Procure Exatecan-amide-CH2-O-CH2-CH2-OH as a starting material for the synthesis of novel linker-payload constructs intended for high drug-to-antibody ratio (DAR8) ADCs. The molecule's hydrophilic ethoxyethanol tail mitigates the aggregation issues that typically plague highly loaded exatecan-based ADCs, as established by research showing that hydrophilic PEG chains are essential to achieve 'excellent solubility properties' for DAR8 conjugates [1]. This compound enables the rational design of ADCs with a higher therapeutic payload without sacrificing critical physicochemical and pharmacokinetic attributes.
ADCs with Enhanced Bystander Killing
Utilize Exatecan-amide-CH2-O-CH2-CH2-OH in the construction of ADCs intended for solid tumor indications characterized by high antigen heterogeneity, such as HER2-low gastric or breast cancer. Head-to-head data demonstrates that exatecan-based ADCs exhibit significantly superior bystander killing (82% vs 52% for DXd-ADC) [1]. This procured precursor can be used to create conjugates designed to more effectively eradicate neighboring antigen-negative tumor cells, a key mechanism for achieving durable responses in heterogeneous tumor environments.
ADCs with Enhanced Linker Stability
Employ Exatecan-amide-CH2-O-CH2-CH2-OH as a key intermediate to build linker-payloads with significantly improved stability in circulation. Evidence shows that optimized exatecan-linker platforms retain 94% intact ADC in plasma after 7 days, compared to only 42% for a DXd-based benchmark [1]. This procurement decision supports ADC programs where minimizing premature systemic payload release is paramount for improving the therapeutic index and achieving predictable, antibody-like pharmacokinetics.
High-Potency ADCs for Low-Antigen Tumors
Select Exatecan-amide-CH2-O-CH2-CH2-OH for the development of ADCs intended to target cancer cells with low surface antigen density. The exatecan payload platform has been shown to be 4.3-fold more potent (IC50 0.23 nM) than a DXd-ADC (IC50 0.98 nM) in a head-to-head cytotoxicity assay on N87 cells [1]. This higher intrinsic potency makes it a strategic choice for building ADCs that can effectively kill tumor cells even when target expression is limited, expanding the addressable patient population beyond those with high antigen expression.
Application
Selection Property
Validation Focus
High-DAR ADC Synthesis
Hydrophilic linker design
Aggregation mitigation at DAR8
Heterogeneous Tumor Bystander Study
Reported bystander-killing context
Co-culture bystander assays
Linker Stability Research
Linker stability in circulation
In vitro plasma incubation assays
Low-Antigen Tumor Model Potency Study
Exatecan-based potency context
Cytotoxicity assays (e.g., N87)
[1] Schmitt, S., et al. (2024). Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther, 23(2):199-211. View Source
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